![molecular formula C21H19F3N2OS B3003789 N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 439111-36-1](/img/structure/B3003789.png)
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H19F3N2OS and its molecular weight is 404.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity:
- Compounds similar to N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide have been synthesized and evaluated for their anticancer activity. These compounds showed moderate to excellent activity against breast, lung, colon, and ovarian cancer cell lines, suggesting potential in cancer treatment (Ravinaik et al., 2021).
Antimicrobial Agents:
- Thiazole derivatives, closely related to the chemical , have demonstrated significant antimicrobial activity. This includes effectiveness against various bacterial and fungal strains, indicating potential use as antimicrobial agents (Bikobo et al., 2017).
Antifungal Agents:
- Research has been conducted on the synthesis of compounds akin to this compound for potential use as antifungal agents. This research highlights the compound's potential in combating fungal infections (Narayana et al., 2004).
Adenosine Receptor Affinity:
- Studies have explored the affinity of benzamide and furamide analogues, structurally related to the compound , for adenosine receptors. These compounds have shown potential as ligands for these receptors, which could have implications in various neurological and cardiovascular conditions (Inamdar et al., 2013).
Supramolecular Gelators:
- N-(thiazol-2-yl) benzamide derivatives, which share structural similarities with the compound of interest, have been synthesized and evaluated for their gelation behavior. These compounds have shown potential as supramolecular gelators, which can have applications in various fields like materials science (Yadav & Ballabh, 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial and anticancer activities . These compounds may interact with various cellular targets, including proteins and enzymes, to exert their effects.
Mode of Action
Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or exert additional mechanisms against various bacterial species . In the context of anticancer activity, these compounds may interfere with cell proliferation and induce apoptosis .
Biochemical Pathways
Based on the reported antimicrobial and anticancer activities of similar compounds, it can be inferred that this compound may influence pathways related to cell growth, proliferation, and survival .
Result of Action
Similar compounds have demonstrated promising antimicrobial activity and anticancer activity against certain cancer cell lines . These effects are likely the result of the compound’s interaction with its cellular targets and its influence on various biochemical pathways.
Properties
IUPAC Name |
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2OS/c1-2-3-5-14-8-10-15(11-9-14)18-13-28-20(25-18)26-19(27)16-6-4-7-17(12-16)21(22,23)24/h4,6-13H,2-3,5H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXGGLLTDWLRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
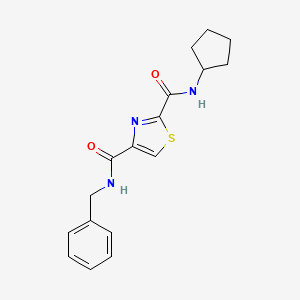
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3003707.png)
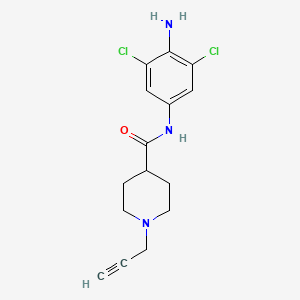
![(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3003709.png)
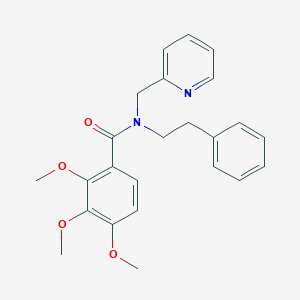
![2-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3003715.png)
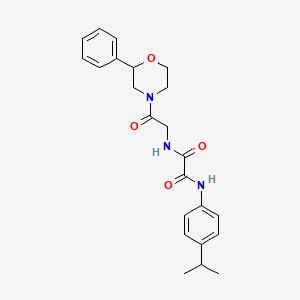
![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/no-structure.png)
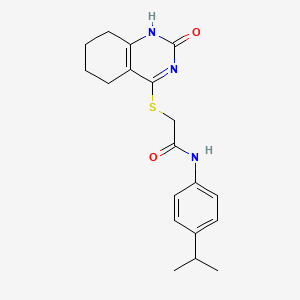
![4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3003720.png)
![2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3003721.png)
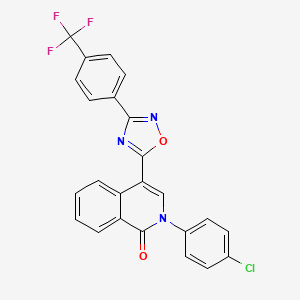
![N-(4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B3003723.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3003727.png)
